Solifenacin hydrochloride

概要

説明

準備方法

合成経路と反応条件

YM905塩酸塩は、キヌクリジン誘導体とテトラヒドロイソキノリンカルボキシレートを反応させる多段階プロセスによって合成されます。 反応条件は通常、目的の生成物の形成を促進するために有機溶媒と触媒を使用することを伴います .

工業的製造方法

YM905塩酸塩の工業的製造には、高収率と純度を確保するために最適化された反応条件を使用した大規模合成が含まれます。 このプロセスには、最終製品の一貫性と安全性を維持するための厳格な品質管理措置が含まれています .

化学反応の分析

反応の種類

YM905塩酸塩は、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、酸素の付加または水素の除去を伴い、酸化生成物の形成につながります。

還元: この反応は、水素の付加または酸素の除去を伴い、還元生成物の形成につながります。

一般的な試薬と条件

YM905塩酸塩の反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、さまざまな有機溶媒などがあります。 反応条件は、多くの場合、目的の結果を得るために、温度と圧力を制御して行われます .

形成される主要な生成物

YM905塩酸塩の反応から形成される主要な生成物には、さまざまな酸化、還元、置換誘導体が含まれ、これらはさらに薬理学的特性について分析することができます .

科学研究への応用

YM905塩酸塩は、以下を含む、幅広い科学研究の用途があります。

科学的研究の応用

Clinical Applications

The primary clinical applications of solifenacin include:

- Overactive Bladder (OAB) : Characterized by symptoms such as urgency, frequency, and urge incontinence.

- Neurogenic Detrusor Overactivity : A condition often resulting from neurological disorders affecting bladder control .

Efficacy Data

A multicenter Phase III clinical trial evaluated the efficacy of solifenacin 10 mg once daily over 12 weeks. Key findings included:

- Reduction in Micturitions : The mean decrease in micturitions per 24 hours was significantly greater in the solifenacin group (-3.0) compared to placebo (-1.5) .

- Incontinence Episodes : The solifenacin group experienced a more substantial reduction in incontinence episodes (-2.0 vs -1.1) .

- Complete Continence : 52.9% of patients on solifenacin achieved complete continence compared to 33.8% on placebo .

- Volume Voided : The mean increase in volume voided per micturition was 47.2 mL for solifenacin versus 2.7 mL for placebo .

Safety Profile

The safety profile of solifenacin is generally favorable, with most adverse effects being mild to moderate. Common side effects include:

- Dry Mouth : Reported by 26.8% of patients on solifenacin compared to 3.9% on placebo.

- Constipation : Occurred in 17.1% of patients taking solifenacin versus 3.3% on placebo.

- Blurred Vision : Reported by 3.5% of patients on solifenacin compared to 1.2% on placebo .

Serious adverse events were rare, with only a few cases reported that were potentially related to the medication.

Comparative Effectiveness

Comparative studies have shown that solifenacin is more selective for bladder M3 receptors than older antimuscarinic agents, potentially leading to fewer side effects and higher patient compliance .

Table: Comparative Efficacy of Solifenacin vs Other Antimuscarinics

| Drug Name | Dosage | Reduction in Micturitions (24h) | Common Side Effects |

|---|---|---|---|

| Solifenacin | 10 mg QD | -3.0 | Dry mouth, constipation |

| Oxybutynin | 5 mg TID | -2.5 | Dry mouth, dizziness |

| Tolterodine | 4 mg QD | -2.8 | Dry mouth, headache |

Case Studies

Several case studies highlight the effectiveness of solifenacin in diverse patient populations:

- Elderly Patients with OAB : A study involving elderly patients demonstrated significant improvements in urinary symptoms and quality of life metrics after initiating treatment with solifenacin .

- Patients with Neurological Conditions : In patients suffering from multiple sclerosis, solifenacin effectively reduced urinary urgency and frequency while maintaining a tolerable side effect profile .

作用機序

YM905塩酸塩は、特に膀胱に多く存在するM3サブタイプを含む、ムスカリン受容体に選択的に結合することにより効果を発揮します。 これらの受容体をブロックすることにより、膀胱の収縮が減少し、膀胱容量が増加するため、過活動膀胱の症状が軽減されます . 関与する分子標的には、膀胱の機能調節において重要な役割を果たすムスカリン性アセチルコリン受容体があります .

類似の化合物との比較

類似の化合物

オキシブチニン: 過活動膀胱の治療に使用される別のムスカリン受容体拮抗薬。

トルテロジン: 同様の治療用途を持つムスカリン受容体拮抗薬。

ダリフェナシン: 同様の適応症で使用される選択的M3受容体拮抗薬.

独自性

YM905塩酸塩は、膀胱受容体に対する高い選択性のために独特であり、他のムスカリン受容体拮抗薬と比較して副作用が少なくなります。 この選択性により、他の薬で有意な抗コリン作用の副作用を経験する患者にとって好ましい選択肢となっています .

類似化合物との比較

Similar Compounds

Oxybutynin: Another muscarinic receptor antagonist used for treating overactive bladder.

Tolterodine: A muscarinic receptor antagonist with similar therapeutic applications.

Darifenacin: A selective M3 receptor antagonist used for similar indications.

Uniqueness

YM905 hydrochloride is unique due to its high selectivity for bladder receptors, which results in fewer side effects compared to other muscarinic receptor antagonists. This selectivity makes it a preferred choice for patients who experience significant anticholinergic side effects with other medications .

生物活性

Solifenacin hydrochloride, marketed under the brand name Vesicare, is a competitive muscarinic receptor antagonist primarily used for treating overactive bladder (OAB) and neurogenic detrusor overactivity. Its mechanism of action involves selective antagonism of muscarinic receptors, particularly the M3 receptor subtype, leading to decreased bladder muscle contraction and increased bladder capacity. This article explores the biological activity of solifenacin, including pharmacological properties, clinical efficacy, and safety profiles supported by various studies.

Solifenacin exhibits its effects through the following mechanisms:

- Receptor Selectivity : It predominantly antagonizes the M3 muscarinic receptors in the bladder, which are responsible for detrusor muscle contraction. It also affects M1 and M2 receptors but with lesser affinity .

- Smooth Muscle Relaxation : By blocking acetylcholine from binding to these receptors, solifenacin reduces bladder tone, allowing for larger urine volumes and fewer micturition episodes .

Pharmacokinetics

The pharmacokinetic profile of solifenacin reveals several key parameters:

- Absorption : Solifenacin is well absorbed with a bioavailability of approximately 90% .

- Peak Plasma Concentration : Achieved within 3 to 8 hours post-ingestion, with concentrations ranging from 24.0 ng/mL for a 5 mg dose to 40.6 ng/mL for a 10 mg dose .

- Half-Life : The elimination half-life ranges from 33 to 85 hours, allowing for once-daily dosing .

- Metabolism : Primarily metabolized in the liver via cytochrome P450 (CYP) 3A4, with minimal renal excretion (7% unchanged) .

Clinical Efficacy

Solifenacin's clinical efficacy has been demonstrated in multiple phase III trials involving thousands of patients:

| Study | Dosage | Efficacy Outcomes | Sample Size | Duration |

|---|---|---|---|---|

| Trial A | 5 mg/day | Significant reduction in urgency and incontinence episodes | 800 | 12 weeks |

| Trial B | 10 mg/day | Greater improvement in quality of life measures compared to placebo | 1000 | 12 weeks |

| Pooled Analysis | 5/10 mg/day | Enhanced volume voided per micturition; reduced nocturia and urgency episodes | 2800+ | 12 weeks |

These trials consistently show that solifenacin significantly outperforms placebo in reducing OAB symptoms such as urgency, frequency, and incontinence . Additionally, improvements were noted in quality of life metrics assessed through tools like the King's Health Questionnaire (KHQ) across multiple domains .

Safety Profile

The safety profile of solifenacin has been evaluated extensively. Common adverse effects include:

- Anticholinergic Effects : Dry mouth, constipation, and blurred vision are frequently reported but are generally mild to moderate in severity .

- Serious Reactions : Rare cases of angioedema and anaphylaxis have been documented; hence monitoring is advised .

In comparative studies against other antimuscarinics like tolterodine and oxybutynin, solifenacin demonstrated better tolerability profiles with lower withdrawal rates due to adverse effects .

Case Studies

Several case studies further illustrate solifenacin's effectiveness:

- Case Study on Work Productivity :

- Long-Term Efficacy Study :

特性

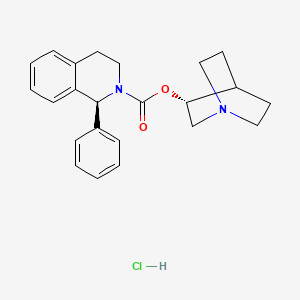

IUPAC Name |

[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O2.ClH/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19;/h1-9,18,21-22H,10-16H2;1H/t21-,22-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAUBKMSXTZQZEB-VROPFNGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1[C@H](C2)OC(=O)N3CCC4=CC=CC=C4[C@@H]3C5=CC=CC=C5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046783 | |

| Record name | Solifenacin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180468-39-7 | |

| Record name | Solifenacin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。